![molecular formula C11H16N2O3 B3035087 3-amino-N,N-bis(2-hydroxyethyl)benzamide CAS No. 301172-77-0](/img/structure/B3035087.png)
3-amino-N,N-bis(2-hydroxyethyl)benzamide
Overview
Description
“3-amino-N,N-bis(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C11H16N2O3 . It is also known as 3-amino-N-(2-hydroxyethyl)benzamide . It has a molecular weight of 224.26 .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “3-amino-N,N-bis(2-hydroxyethyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This process can be facilitated by the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the use of diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .Molecular Structure Analysis
The InChI code for “3-amino-N,N-bis(2-hydroxyethyl)benzamide” is 1S/C11H16N2O3/c12-10-6-4-5-9(8-10)11(16)13-7-3-14/h4-6,8,14H,3,7,12H2,(H,13,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-amino-N,N-bis(2-hydroxyethyl)benzamide” is a solid compound . It has a melting point range of 67 - 69 degrees Celsius .Safety and Hazards
Future Directions
The compound has been used in the synthesis of new modified poly(ester amide) (PEA) resins, which have potential applications as binders in paint formulations to improve the chemical, physical, corrosion resistance, and antimicrobial activity properties . This suggests potential future directions in the development of improved paint formulations and other industrial applications .
properties
IUPAC Name |
3-amino-N,N-bis(2-hydroxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c12-10-3-1-2-9(8-10)11(16)13(4-6-14)5-7-15/h1-3,8,14-15H,4-7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLQZRDIXKWJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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